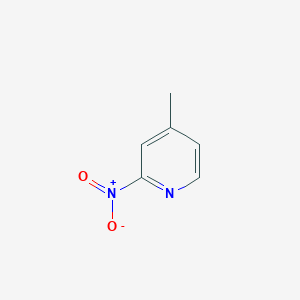
钐;2,2,6,6-四甲基庚烷-3,5-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is a compound involving the element Samarium and the organic compound 2,2,6,6-tetramethylheptane-3,5-dione . The latter is a bidentate ligand used in the synthesis of stable complexes with lanthanide ions . It is a stable, anhydrous reagent that undergoes O-additions and C-additions . In various reactions, it acts as an air-stable ligand for metal catalysts .
Synthesis Analysis
In the copper salt catalyzed ether formation from aryl bromides or iodides and phenols, 2,2,6,6-tetramethylheptane-3,5-dione (TMHD) was found to greatly accelerate the ordinarily difficult reaction, making it occur under more moderate temperatures and reaction times .Molecular Structure Analysis
The linear formula of 2,2,6,6-tetramethylheptane-3,5-dione is (CH3)3CCOCH2COC(CH3)3 . Its molecular weight is 184.28 . The SMILES string is CC©©C(=O)CC(=O)C©©C .Chemical Reactions Analysis
2,2,6,6-tetramethylheptane-3,5-dione is used in the synthesis of α-aryl-β-diketones . It also plays a role in the synthesis of dicyanamidobenzene-bridge diruthenium complex .Physical And Chemical Properties Analysis
2,2,6,6-tetramethylheptane-3,5-dione is a liquid at room temperature . It has a refractive index of 1.459 (lit.) . Its boiling point is 72-73 °C/6 mmHg (lit.) , and its density is 0.883 g/mL at 25 °C (lit.) .科学研究应用
Application in Synthesis of α-aryl-β-diketones
Specific Scientific Field
Organic Chemistry
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of α-aryl-β-diketones . These compounds are important because they can be used as intermediates in the synthesis of various organic compounds.
Methods of Application or Experimental Procedures
The exact procedures can vary depending on the specific α-aryl-β-diketone being synthesized. Generally, the process involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with an appropriate aryl compound under suitable conditions.
Results or Outcomes
The outcome of the reaction is the formation of the desired α-aryl-β-diketone . The yield and purity of the product can depend on various factors, including the specific reactants and conditions used.
Application in Synthesis of Dicyanamidobenzene-Bridge Diruthenium Complex
Specific Scientific Field
Inorganic Chemistry
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of a dicyanamidobenzene-bridge diruthenium complex . This complex has potential applications in areas such as catalysis and materials science.
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with a ruthenium compound and a dicyanamidobenzene compound under suitable conditions.
Results or Outcomes
The result of the reaction is the formation of the desired dicyanamidobenzene-bridge diruthenium complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
Application in Synthesis of Orange-Emitting Iridium (III) Complex
Specific Scientific Field
Materials Science
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of an orange-emitting iridium (III) complex . This complex has potential applications in the field of optoelectronics, particularly in the development of organic light-emitting diodes (OLEDs).
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with an iridium compound under suitable conditions. The exact procedures can vary depending on the specific iridium (III) complex being synthesized.
Results or Outcomes
The result of the reaction is the formation of the desired orange-emitting iridium (III) complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
Application as a Ligand for Metal Catalysts
Specific Scientific Field
Catalysis
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” can act as a ligand for metal catalysts . In this role, it can enhance the activity and selectivity of the catalyst in various chemical reactions.
Methods of Application or Experimental Procedures
The use of “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” as a ligand involves combining it with a suitable metal compound to form a catalyst complex. The exact procedures can vary depending on the specific catalyst and reaction being studied.
Results or Outcomes
The outcome is the formation of a catalyst complex that can facilitate various chemical reactions . The effectiveness of the catalyst can depend on various factors, including the specific metal and ligand used, as well as the reaction conditions.
Application in Synthesis of Stable Complexes with Lanthanide Ions
Summary of the Application
“Samarium;2,2,6,6-tetramethylheptane-3,5-dione” is used in the synthesis of stable complexes with lanthanide ions . These complexes have potential applications in areas such as catalysis and materials science.
Methods of Application or Experimental Procedures
The synthesis involves reacting “Samarium;2,2,6,6-tetramethylheptane-3,5-dione” with a lanthanide compound under suitable conditions.
Results or Outcomes
The result of the reaction is the formation of the desired lanthanide complex . The yield and properties of the complex can depend on various factors, including the specific reactants and conditions used.
安全和危害
属性
IUPAC Name |
samarium;2,2,6,6-tetramethylheptane-3,5-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/3C11H20O2.Sm/c3*1-10(2,3)8(12)7-9(13)11(4,5)6;/h3*7H2,1-6H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OENBVBUUVJZFFP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.CC(C)(C)C(=O)CC(=O)C(C)(C)C.[Sm] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H60O6Sm |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
703.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Samarium;2,2,6,6-tetramethylheptane-3,5-dione | |
CAS RN |
15492-50-9 |
Source


|
| Record name | NSC177673 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=177673 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

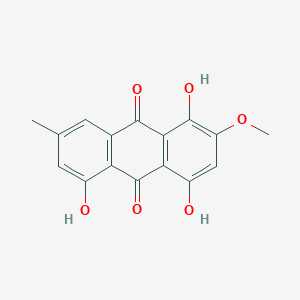
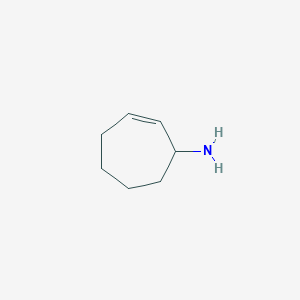
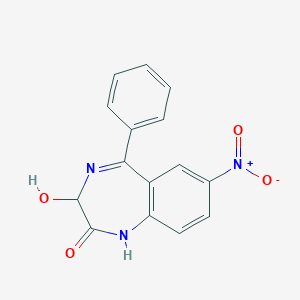
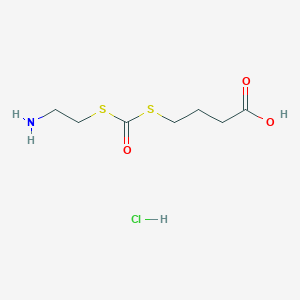
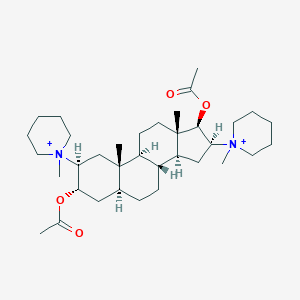
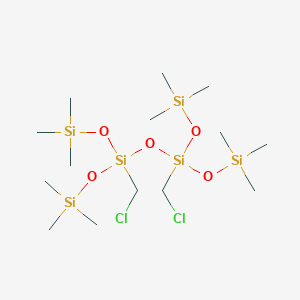
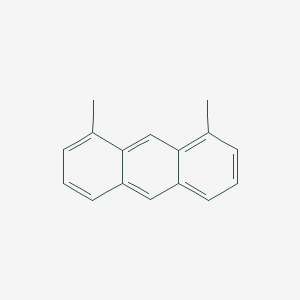
![Methyl benzo[c]cinnoline-4-carboxylate](/img/structure/B99190.png)
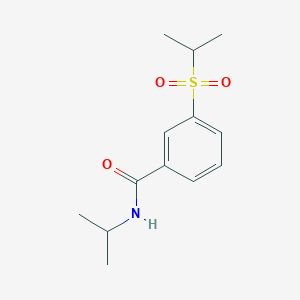
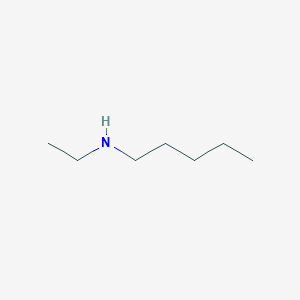

![(7-Methyl-2-phenylpyrazolo[1,5-a]pyridin-3-yl)phenyl ketone](/img/structure/B99196.png)
